3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile
Description
3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile (CAS: 1154976-28-9) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₂S and a molecular weight of 250.32 g/mol . Its structure features a benzonitrile core substituted with a thiomorpholine-1,1-dioxide moiety, a sulfone derivative known for enhancing metabolic stability and electronic effects in medicinal chemistry . The compound is cataloged as a building block in synthetic chemistry, suggesting applications in drug discovery and material science .
Properties
IUPAC Name |
3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-9-11-2-1-3-12(8-11)10-14-4-6-17(15,16)7-5-14/h1-3,8H,4-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHHICTRUUMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile typically involves the reaction of benzonitrile with a thiomorpholine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where benzonitrile reacts with a thiomorpholine derivative in the presence of a strong base, such as sodium hydride (NaH), to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or thiomorpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the derivative of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table compares key properties of 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile with two analogues:
Key Observations:
- Electronic Effects : The sulfone group in the target compound enhances oxidative stability compared to the thioether in the triazole analogue .
- Solubility : The hydrochloride salt derivative (third compound) exhibits higher polarity and aqueous solubility due to the ionizable carboxylic acid and salt formation .
- Bioactivity : The triazole analogue demonstrated fungicidal activity, suggesting that substitution with sulfur-containing heterocycles may confer biological activity .
Stability and Reactivity
- Oxidative Stability : The sulfone group in the target compound resists oxidation better than the thioether in the triazole analogue, which may degrade under oxidative conditions .
- Acid-Base Behavior : The hydrochloride salt derivative’s carboxylic acid group (pKa ~4–5) allows pH-dependent solubility, unlike the neutral nitrile group in the target compound .
Research Findings and Gaps
- Limited data on the target compound’s biological activity or pharmacokinetics are available, contrasting with the triazole analogue’s documented fungicidal properties .
- The Enamine catalogue highlights the target compound’s utility in combinatorial chemistry, but specific reaction yields or scalability data are absent .
Biological Activity
The compound 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
Chemical Structure and Synthesis
The compound belongs to a class of thiomorpholine derivatives, characterized by the presence of a dioxo group attached to the thiomorpholine ring. The general structure can be represented as follows:
Synthesis Methodology
The synthesis of this compound typically involves:
- Formation of the Thiomorpholine Ring : This is achieved through the reaction of appropriate thioketones with amines.
- Introduction of the Benzonitrile Moiety : The final step involves the nucleophilic substitution where the benzonitrile group is introduced to the thiomorpholine derivative.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Insecticidal Activity
The compound has also been assessed for its insecticidal properties against the mosquito vector Aedes aegypti, known for transmitting diseases like dengue and Zika virus. The larvicidal efficacy was determined with the following results:
| Concentration (µM) | Larvicidal Activity (LC50) | Larvicidal Activity (LC90) |
|---|---|---|
| 28.9 ± 5.6 | 28.9 ± 5.6 | 162.7 ± 26.2 |
These results indicate that while the compound shows promise as an insecticide, further optimization is necessary to enhance its efficacy compared to existing commercial insecticides.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies, this compound exhibited low toxicity in mammalian models:
- No significant cytotoxicity was observed in human peripheral blood mononuclear cells at concentrations up to 5200 µM.
- Animal studies showed mild behavioral effects at high doses (2000 mg/kg), but no structural damage was noted in vital organs such as the liver and kidneys.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in both pharmaceutical and agricultural sectors:
- Antimicrobial Agents : A study published in Journal of Medicinal Chemistry demonstrated that similar thiomorpholine derivatives exhibited potent antimicrobial activity, suggesting a promising scaffold for drug development.
- Insect Vector Control : Research in Pest Management Science indicated that compounds with similar structures could be effective in controlling mosquito populations, thus contributing to vector-borne disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
